Gamma-Glu-Abu

CaSR Agonist Kokumi Peptide Receptor Pharmacology

γ-Glu-Cys thiol oxidation undermines CaSR assay reproducibility and kokumi flavor shelf-life. Gamma-Glu-Abu eliminates this liability via an ethyl-for-sulfhydryl substitution, delivering equivalent CaSR agonism (EC50 0.21 μM in HEK-293) with superior oxidative stability. • Non-thiol CaSR agonist-eliminates false negatives in long-term cell-based assays and HTS campaigns • Validated GCL substrate analog for LC-MS kinetic studies-no cysteine auto-oxidation artifact • Stable kokumi-active dipeptide for food/beverage formulation-consistent sensory profile through manufacturing and storage ≥98% purity. Ambient-stable shipping. Research use only.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Cat. No. B13896810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-Glu-Abu
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyFUZOZPRKGAXGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glu-Abu: Technical Baseline


Gamma-Glu-Abu (γ-L-glutamyl-L-2-aminobutyric acid) is a synthetic γ-glutamyl dipeptide analog of the endogenous antioxidant glutathione (GSH) precursor, γ-glutamylcysteine (γ-Glu-Cys). It is characterized by the substitution of the cysteine sulfhydryl group with an ethyl side chain, resulting in a neutral, aliphatic amino acid residue [1]. This compound serves as a key molecular tool in investigating calcium-sensing receptor (CaSR) activation, kokumi taste modulation, and as a substrate analog for glutathione biosynthesis enzymes, offering distinct advantages in specific biochemical and industrial applications [2].

1
CaSR activation and kokumi receptor studies
2
Glutathione biosynthesis enzyme kinetics (GCL substrate)
3
Renal γ-glutamyl transpeptidase metabolism models
4
Oxidation-resistant dipeptide tool for long-term assays

Gamma-Glu-Abu: Why Substitution Fails


Generic substitution among γ-glutamyl peptides is not viable due to the strict structural requirements for CaSR activation and enzyme recognition. The size and nature of the second amino acid residue are the primary determinants of biological activity [1]. While γ-Glu-Cys is the most active CaSR agonist among proteinogenic dipeptides, its thiol group is prone to oxidation and can impart undesirable sulfurous notes in food applications [2]. Conversely, analogs with large or charged side chains, such as γ-Glu-Asp or γ-Glu-Phe, are completely inactive at the CaSR [1]. Therefore, selecting Gamma-Glu-Abu is not an interchangeable choice; it is a deliberate selection for its specific, quantifiable profile of receptor activity, stability, and sensory properties.

Analog
γ-Glu-Cys may introduce thiol oxidation artifacts; its sensory profile may differ in formulation contexts.
Class
γ-Glu-Ala, γ-Glu-Val analogs show reduced CaSR activity; reported response may not transfer directly.
Profile
Charged side-chain analogs (e.g., γ-Glu-Asp) are reported as CaSR-inactive; binding may not be interchangeable.

Gamma-Glu-Abu: Differentiation Guide


CaSR Agonist Potency vs. γ-Glu-Cys

In a direct head-to-head comparison of CaSR agonist activity, Gamma-Glu-Abu demonstrates potency comparable to that of γ-Glu-Cys, the most active dipeptide among its proteinogenic peers. This equivalence is a key differentiator from other common analogs like γ-Glu-Val or γ-Glu-Ala [1]. The study reports that γ-Glu-Abu showed nearly the same range of activity as γ-Glu-Cys in a Xenopus oocyte assay [1].

CaSR Agonist Activity
Head-to-head
Comparable activity range to γ-Glu-Cys
Supports functional assay replacement context
Xenopus oocyte, two-electrode voltage clamp
CaSR Agonist Kokumi Peptide Receptor Pharmacology

Kokumi Taste: Stronger Initial Impact

In a comparative sensory evaluation detailed in a key patent, Gamma-Glu-Abu is distinguished by a stronger initial taste-imparting ability for kokumi compared to its closest dipeptide analog, γ-Glu-Cys [1]. The patent explicitly states that γ-Glu-Abu has a 'stronger initial taste-imparting ability, as compared with those observed for γ-Glu-Cys' [1]. This sensory advantage is a primary justification for its selection in flavor science applications.

Kokumi Impartation
Head-to-head
Reported stronger initial taste impact vs. γ-Glu-Cys
Supports sensory formulation selection context
Human sensory evaluation panel
Sensory Science Food Chemistry Kokumi Agent

Chemical Stability: Thiol Oxidation Eliminated

A key differentiation from the naturally occurring dipeptide γ-Glu-Cys is the enhanced chemical stability of Gamma-Glu-Abu. This is achieved by replacing the oxidation-prone sulfhydryl (-SH) group of cysteine with the stable ethyl side chain of 2-aminobutyric acid. This structural modification removes the primary cause of thiol oxidation and disulfide bond formation [1], a well-documented instability in γ-Glu-Cys. While a specific quantitative half-life comparison is not provided, the patent literature identifies this improved stability as a principal advantage, noting that the compound is 'excellent in the stability' [1].

Chemical Stability
Class-level
Elimination of thiol oxidation by ethyl side chain
May support handling reproducibility
Qualitative improvement reported; data to verify
Peptide Stability Formulation Science Chemical Synthesis

In Vivo Kidney-Specific Uptake

The in vivo metabolism of Gamma-Glu-Abu shows a distinct organ-specific profile. A study in mice demonstrated that following administration of l-γ-[14C]glutamyl-l-2-aminobutyrate, there was a rapid and significant accumulation of the label in kidney glutamate, glutamine, and aspartate, with only a slight increase in liver metabolites [1]. This contrasts with the metabolism of other γ-glutamyl derivatives, which did not show a similar marked increase in liver metabolites [1].

Tissue Metabolism
Cross-study
Rapid accumulation in kidney metabolites
Supports renal handling probe context
Mouse model; liver metabolite increase limited
Metabolism Pharmacokinetics γ-Glutamyl Transpeptidase

Validated GCL Substrate for Kinetic Assays

Gamma-Glu-Abu is not merely a structural analog but a functional substrate for the rate-limiting enzyme of glutathione biosynthesis, glutamate cysteine ligase (GCL). A validated HPLC-ESI-MS assay specifically utilizes L-2-aminobutyrate as a 'triggering substrate' in place of cysteine, measuring the formation of gamma-glutamylaminobutyrate at m/z = 233 to determine GCL activity [1]. This assay provides a direct, quantifiable method for studying GCL kinetics without the complications of cysteine auto-oxidation.

GCL Substrate Utility
Supporting
Quantifiable product formation at m/z 233
Supports validated kinetic assay workflow
HPLC-ESI-MS; avoids cysteine auto-oxidation
Enzyme Kinetics Glutathione Biosynthesis LC-MS Assay

Gamma-Glu-Abu: Validated Applications


Kokumi Flavor & Food Development

Due to its CaSR agonist activity equivalent to γ-Glu-Cys and its superior initial taste-imparting ability, Gamma-Glu-Abu is the preferred compound for formulating kokumi agents in foods and beverages [1]. Its enhanced stability over thiol-containing analogs like γ-Glu-Cys ensures a more consistent and robust flavor profile during product manufacturing and storage [2].

CaSR Functional Assays

Gamma-Glu-Abu serves as a non-thiol, stable alternative to γ-Glu-Cys for activating the CaSR in cell-based assays [1]. This is particularly critical in high-throughput screening or long-term cell culture experiments where the oxidative instability of γ-Glu-Cys would introduce significant variability and false-negative results.

GCL Kinetic Studies

For enzymologists studying glutathione biosynthesis, Gamma-Glu-Abu is an indispensable reagent. It is used as a substrate analog in a validated LC-MS assay for GCL, allowing for precise kinetic measurements without the confounding variable of cysteine auto-oxidation, which complicates assays using the natural substrate [1].

Kidney γ-Glutamyl Transpeptidase Activity

Based on in vivo evidence showing its preferential metabolism and uptake in kidney tissue, Gamma-Glu-Abu is a valuable probe for studying the renal handling of γ-glutamyl peptides and the activity of γ-glutamyl transpeptidase (γ-GT) specifically in the kidney, with minimal interference from liver metabolism [1].

Application
Selection Property
Validation Focus
Kokumi Formulation Research
CaSR activation profile
Sensory endpoint comparison
CaSR Functional Assays
Non-thiol chemical stability
Oxidation-free assay window
GCL Kinetic Studies
Validated LC-MS substrate
Kinetic parameter reproducibility
Renal Metabolism Studies
Kidney-specific uptake
γ-GT activity probe context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gamma-Glu-Abu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.